1-(5-Chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been found to possess promising therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-(5-Chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, tau protein, and β-catenin. Inhibition of GSK-3 activity leads to the dephosphorylation of these substrates, resulting in their activation or stabilization. This, in turn, leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(5-Chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea has been found to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity in animal models of diabetes, suggesting its potential as an anti-diabetic agent. It has also been found to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a cognitive enhancer. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(5-Chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea is its specificity for GSK-3 inhibition. It has been found to be highly selective for GSK-3 over other kinases, reducing the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea. One area of interest is its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and cancer. Another area of interest is its use as a tool in basic research to further understand the role of GSK-3 in various cellular processes. Additionally, there is potential for the development of more potent and selective GSK-3 inhibitors based on the structure of 1-(5-Chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea.
Conclusion:
1-(5-Chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea is a promising compound with potential therapeutic applications in various fields. Its specificity for GSK-3 inhibition and various biochemical and physiological effects make it a valuable tool for basic research and a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-(5-Chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea involves the reaction of 5-chloro-3-pyridyl isocyanate with 2-(4-methyl-1,3-thiazol-2-yl)propylamine in the presence of a base. The reaction yields the desired compound as a white solid with a melting point of 140-142°C. The purity of the compound can be determined using HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3 has also been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-3-yl)-3-[2-(4-methyl-1,3-thiazol-2-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4OS/c1-8(12-17-9(2)7-20-12)4-16-13(19)18-11-3-10(14)5-15-6-11/h3,5-8H,4H2,1-2H3,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITDJJPGMCRIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)CNC(=O)NC2=CC(=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.